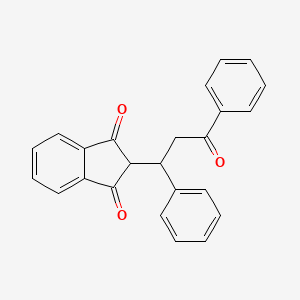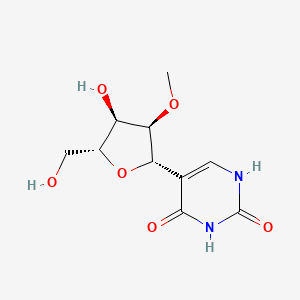
2'-O-methylpseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methylpseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar. This modification is known to enhance the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methylpseudouridine typically involves the methylation of pseudouridine. This can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process .
Industrial Production Methods: Industrial production of 2’-O-methylpseudouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nucleoside, altering its chemical properties.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-O-methylpseudouridine-5’-phosphate, while reduction can yield 2’-O-methyluridine .
Wissenschaftliche Forschungsanwendungen
2’-O-Methylpseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules for structural and functional studies.
Biology: The compound is incorporated into RNA to study its effects on RNA stability, folding, and interactions with proteins.
Wirkmechanismus
The mechanism by which 2’-O-methylpseudouridine exerts its effects involves several molecular targets and pathways:
RNA Stability: The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation.
Protein Translation: It improves the efficiency of protein translation by reducing the activation of immune sensors that recognize foreign RNA.
Gene Expression: The modification can influence gene expression by altering RNA structure and interactions with regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
2’-O-Methylpseudouridine is unique compared to other similar compounds due to its specific methylation at the 2’ position. Similar compounds include:
Pseudouridine: The parent compound without the methyl group.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position.
5-Methylcytosine: A methylated nucleoside used in DNA methylation studies.
Each of these compounds has distinct properties and applications, but 2’-O-methylpseudouridine is particularly valued for its role in enhancing RNA stability and reducing immunogenicity in therapeutic applications .
Eigenschaften
Molekularformel |
C10H14N2O6 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
WGNUTGFETAXDTJ-OOJXKGFFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
Kanonische SMILES |
COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
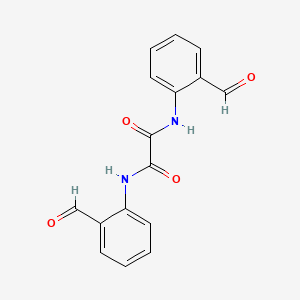




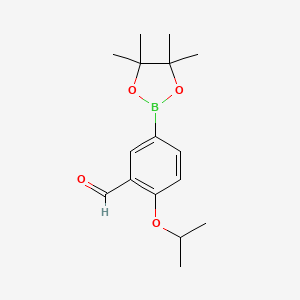
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
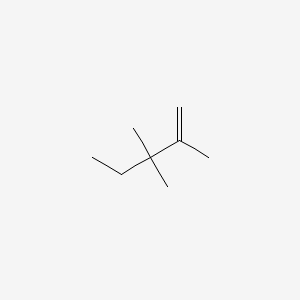


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
